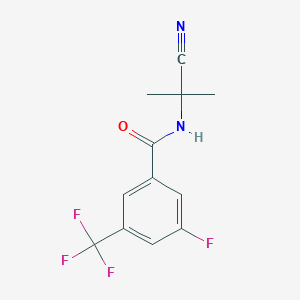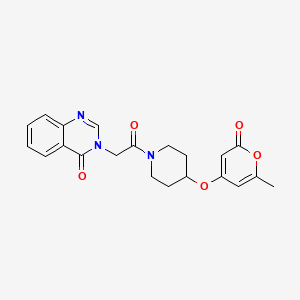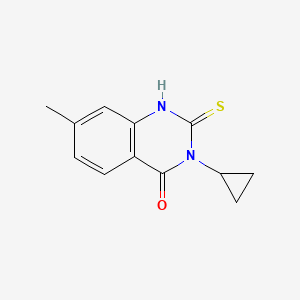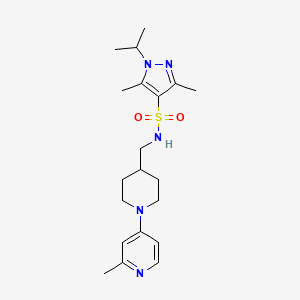
3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate” is a complex organic molecule. It likely contains an iodophenyl group (a phenyl ring with an iodine atom), a chromenone group (a bicyclic structure with a ketone), and an acetate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenol and chromenone precursors. The iodophenyl group could potentially be introduced through electrophilic aromatic substitution, and the acetate group through esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodophenyl and acetate groups. The iodine atom could potentially be replaced through nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Synthesis of Diversely Functionalized Chromenes
A novel synthesis method for diversely functionalized 2H-chromenes has been developed, utilizing Pd-catalyzed cascade reactions of 1,1-dibromoolefin derivatives with arylboronic acids. This method showcases excellent stereoselectivity and allows for diverse substitution patterns, demonstrating the versatility of chromene derivatives in synthetic chemistry and potential applications in photophysical studies (Xia Song et al., 2018).
Oxyarylation of Chromenes
The oxyarylation of chromenes using o-iodophenols and their acetates under microwave-promoted palladium catalysis has been explored. This process is notably accelerated under microwave heating, indicating a potential for efficient synthesis of chromene derivatives with applications in material science and medicinal chemistry (Raquel A. C. Leão et al., 2011).
Biological and Pharmacological Potential
Antineoplastic Activity of Chromene Derivatives
Chromene derivatives exhibit significant antineoplastic activities, suggesting their potential as lead compounds for the development of novel anticancer agents. The study highlights the importance of chromene structures in the search for new therapeutic agents (R. Gašparová et al., 2013).
Chemoenzymatic Synthesis and Enantioselectivity
The chemoenzymatic synthesis of chromene derivatives and their enantioselective processing demonstrate the potential of these compounds in asymmetric synthesis and pharmaceutical applications, highlighting the versatility and significance of chromene structures in organic synthesis (A. Demir et al., 2003).
Catalysis and Synthetic Applications
Novel Catalyst for Oxidative Cleavage
The development of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid as a catalyst for oxidative cleavage processes showcases the utility of iodophenoxy compounds in facilitating chemical transformations, potentially broadening the scope of their applications in synthetic organic chemistry (T. Yakura et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(4-iodophenoxy)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVYQLRNQGTGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-fluorophenyl)sulfanyl]-1-[4-(quinolin-8-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2777014.png)
![2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2777016.png)
![3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2777017.png)

![4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde](/img/structure/B2777019.png)


![4-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2777026.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)
![N'-(3-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2777034.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

